molecular formula C8H7BrFNO B1602890 3-Bromo-4-fluoro-N-methylbenzamide CAS No. 337536-22-8

3-Bromo-4-fluoro-N-methylbenzamide

Cat. No. B1602890
M. Wt: 232.05 g/mol
InChI Key: XYFHGDQQIOYGME-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100 . It has a molecular formula of C8H7BrFNO and a molecular weight of 232.05 .


Synthesis Analysis

The synthesis of 3-Bromo-4-fluoro-N-methylbenzamide involves a reaction mixture that is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel to afford the intermediate methylamide as a white solid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluoro-N-methylbenzamide can be represented by the SMILES string CNC(=O)C1=CC(=C(C=C1)F)Br .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Bromo-4-fluoro-N-methylbenzamide include hydrolysis and extraction with dichloromethane, followed by purification by flash column chromatography .


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-N-methylbenzamide has a predicted boiling point of 287.0±30.0 °C and a predicted density of 1.545±0.06 g/cm3 . Its pKa is predicted to be 14.04±0.46 .

Scientific Research Applications

  • “3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide” is a similar compound and it’s available for experimental and research use .
  • Compounds like these are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • They can serve as building blocks in the synthesis of more complex molecules, be used in the development of new materials, or play a role in various chemical reactions .
  • Another similar compound, “N-Methylbenzamide”, is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
  • “3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide” is a similar compound and it’s available for experimental and research use .
  • Compounds like these are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • They can serve as building blocks in the synthesis of more complex molecules, be used in the development of new materials, or play a role in various chemical reactions .
  • Another similar compound, “N-Methylbenzamide”, is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .

Safety And Hazards

The safety data sheet for a related compound, 3-Bromo-4-fluorobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFHGDQQIOYGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622019
Record name 3-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-N-methylbenzamide

CAS RN

337536-22-8
Record name 3-Bromo-4-fluoro-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337536-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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